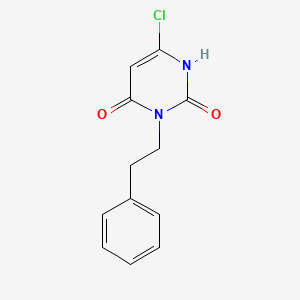

6-Chloro-3-phenethylpyrimidine-2,4(1H,3H)-dione

Beschreibung

6-Chloro-3-phenethylpyrimidine-2,4(1H,3H)-dione is a pyrimidine-dione derivative characterized by a chloro substituent at position 6 and a phenethyl group at position 2. Pyrimidine-diones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms and two ketone groups.

Eigenschaften

Molekularformel |

C12H11ClN2O2 |

|---|---|

Molekulargewicht |

250.68 g/mol |

IUPAC-Name |

6-chloro-3-(2-phenylethyl)-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C12H11ClN2O2/c13-10-8-11(16)15(12(17)14-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,17) |

InChI-Schlüssel |

JHKUMVVCOVJYMW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CCN2C(=O)C=C(NC2=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-phenethylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate pyrimidine precursor.

Phenethylation: The phenethyl group can be introduced via a nucleophilic substitution reaction using phenethyl bromide or phenethyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, die möglicherweise N-Oxide oder andere oxidierte Derivate bilden.

Reduktion: Reduktionsreaktionen können zur Entfernung der Chlorgruppe oder zur Reduktion des Pyrimidinrings führen.

Substitution: Die Chlorgruppe an der 6. Position kann durch verschiedene Nucleophile substituiert werden, was zu einer breiten Palette von Derivaten führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure (mCPBA) und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel können Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet werden.

Substitution: Nucleophile wie Amine, Thiole oder Alkoxide können unter basischen Bedingungen eingesetzt werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können beispielsweise Substitutionsreaktionen eine Vielzahl von 6-substituierten Pyrimidinderivaten liefern.

Wissenschaftliche Forschungsanwendungen

The compound has been studied for its potential as an anticancer agent , particularly due to its ability to inhibit specific cellular pathways involved in tumor growth. The following sections detail its applications based on recent research findings.

Anticancer Applications

-

Mechanism of Action :

- The compound acts by inhibiting the activity of key enzymes and receptors involved in cancer cell proliferation and survival. It has shown effectiveness against various cancer cell lines by targeting pathways associated with the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) signaling.

-

Cell Line Studies :

- Significant antiproliferative activity has been observed in several cancer cell lines. For instance, studies have reported a GI50 (the concentration required to inhibit cell growth by 50%) in the range of 22 to 33 nM against various NCI cancer cell lines.

| Study | Findings | Cell Lines Tested | GI50 Values (nM) |

|---|---|---|---|

| Assiut et al. (2024) | Identified as a dual EGFR/VEGFR inhibitor | HCT-15, HT-29, NCI/ADR-RES | 22 - 33 |

| Frontiers in Chemistry (2024) | Enhanced antiproliferative effects with specific substitutions | Various cancer types | 24 (highest potency) |

Case Studies

-

Lung Cancer :

- A study focused on non-small cell lung cancer demonstrated that treatment with this compound resulted in reduced tumor size and increased apoptosis in tumor cells.

-

Combination Therapy :

- Research indicated that combining this compound with traditional chemotherapeutics could enhance overall treatment efficacy by synergistically targeting multiple pathways involved in cancer progression.

Research Insights

Recent studies have highlighted the compound's potential beyond anticancer applications:

- Inhibition of Acid Ceramidase : Some derivatives have shown promise in inhibiting acid ceramidase activity, which is relevant for treating cancers where ceramide levels are dysregulated.

- Synergistic Effects with Other Drugs : The compound has been noted for its ability to enhance the effects of existing chemotherapeutic agents like 5-fluorouracil and taxol, indicating its potential role in combination therapies.

Wirkmechanismus

The mechanism of action of 6-Chloro-3-phenethylpyrimidine-2,4(1H,3H)-dione would depend on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate its molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 6

6-Chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (CAS 6972-27-6):

- Substituents: 1,3-dimethyl, 6-chloro.

- Molecular Weight: 190.61 g/mol.

- Properties: The methyl groups at positions 1 and 3 increase steric hindrance and metabolic stability compared to the phenethyl group in the target compound. This derivative is used as a pharmaceutical intermediate, with applications in nucleoside analog synthesis .

- Reactivity: The chloro group undergoes nucleophilic substitution, similar to the target compound, but the dimethyl configuration reduces solubility in polar solvents .

- 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate: Substituents: 6-CF₃. Molecular Weight: 208.1 g/mol. Properties: The trifluoromethyl group is strongly electron-withdrawing, enhancing ring electrophilicity and resistance to oxidation.

Substituent Variations at Position 3

3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione :

- 3-Isopropyl-6-(1-phenylethyl)amino)pyrimidine-2,4(1H,3H)-dione: Substituents: 3-isopropyl, 6-amino (via chloro substitution). Synthesis: Derived from 6-chloro-3-isopropylpyrimidine-2,4-dione and (S)-α-ethylbenzylamine.

Fused-Ring and Heterocyclic Derivatives

- 5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione: Structure: Thieno[2,3-d]pyrimidine fused ring. Properties: The thiophene ring adds rigidity and enhances antimicrobial activity against Staphylococcus aureus (superior to metronidazole and streptomycin). Alkylation at position 1 further modulates activity .

6-Chloroquinazoline-2,4(1H,3H)-dione :

Data Table: Key Comparative Properties

Research Findings and Implications

- Reactivity: Chloro-substituted pyrimidine-diones (e.g., target compound, 6-chloro-1,3-dimethyl derivative) are versatile intermediates for synthesizing amino or alkylamino derivatives via nucleophilic substitution .

- Biological Activity: Thieno-fused derivatives exhibit enhanced antimicrobial properties, while trifluoromethyl groups improve stability for agrochemical use .

- Structural Influence: Bulky substituents (e.g., phenethyl, cyclohexyl) increase lipophilicity and may improve blood-brain barrier penetration, whereas polar groups (e.g., amino, trifluoromethyl) enhance solubility .

Biologische Aktivität

6-Chloro-3-phenethylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrimidine derivatives known for their therapeutic properties, including anti-inflammatory and anti-cancer effects. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

- IUPAC Name : 6-Chloro-3-phenethylpyrimidine-2,4(1H,3H)-dione

- Molecular Formula : C₉H₈ClN₂O₂

- Molecular Weight : 200.62 g/mol

- CAS Number : 887581-47-7

Research indicates that 6-Chloro-3-phenethylpyrimidine-2,4(1H,3H)-dione acts primarily through the inhibition of specific enzyme pathways associated with inflammatory responses. It has been identified as a potential antagonist for the Interleukin-8 (IL-8) receptor, which plays a crucial role in mediating inflammation and tumorigenesis.

Anti-inflammatory Effects

Several studies have demonstrated the compound's ability to reduce inflammatory markers in vitro and in vivo. For instance:

- Study 1 : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 compared to untreated controls .

Anticancer Properties

The compound has also shown promise as an anticancer agent:

- Study 2 : A recent study evaluated the cytotoxic effects of 6-Chloro-3-phenethylpyrimidine-2,4(1H,3H)-dione on various cancer cell lines (e.g., HeLa and MCF7). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 20 to 50 µM .

Case Study 1: In Vivo Efficacy

In an animal model of rheumatoid arthritis, treatment with the compound resulted in reduced joint swelling and histological evidence of decreased synovial inflammation. The study concluded that the compound could be a candidate for further development in treating autoimmune conditions .

Case Study 2: Synergistic Effects with Other Drugs

A combination therapy involving 6-Chloro-3-phenethylpyrimidine-2,4(1H,3H)-dione and established chemotherapeutics (e.g., doxorubicin) exhibited enhanced anticancer activity compared to monotherapy. This suggests potential for use in combination treatments for resistant cancer types .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.